Essential Role as a Key Intermediate in the Synthesis of FDA-Approved Capivasertib (AZD5363)
3,5-Difluoropyridine-2-carboxamide is not a generic pyridine derivative; it is a specifically claimed and essential intermediate in the patented manufacturing process for Capivasertib (AZD5363), an FDA-approved AKT kinase inhibitor for the treatment of breast cancer [1]. Unlike closely related analogs like 3,5-difluoropyridine or non-fluorinated picolinamide, which lack the required carboxamide handle for downstream coupling, this compound provides the precise chemical functionality needed to construct the final drug molecule. The use of this exact building block is mandatory for the approved synthetic route, creating a direct, non-substitutable demand in pharmaceutical supply chains.
| Evidence Dimension | Utility as a pharmaceutical intermediate |
|---|---|
| Target Compound Data | Essential building block in the synthesis of the FDA-approved drug Capivasertib (AZD5363). |
| Comparator Or Baseline | 3,5-Difluoropyridine (CAS 71902-33-5) and 2-Pyridinecarboxamide (Picolinamide, CAS 1452-77-3) |
| Quantified Difference | Target compound is a key intermediate; comparators are either lacking the carboxamide group (3,5-difluoropyridine) or the fluorine atoms (picolinamide) and are thus unsuitable for this specific, high-value synthetic application. |
| Conditions | Patented synthetic process for AZD5363 |
Why This Matters
For procurement in pharmaceutical R&D and manufacturing, this compound has a validated, high-value application in the synthesis of a marketed drug, ensuring a unique and non-substitutable demand profile.
- [1] AstraZeneca AB. (2018). PROCESSES FOR THE PREPARATION OF AZD5363 AND NOVEL INTERMEDIATE USED THEREIN. European Patent EP3148998. View Source
